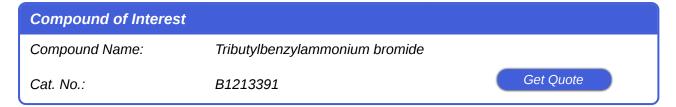


Spectroscopic Analysis of Tributylbenzylammonium Bromide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **Tributylbenzylammonium bromide** (TBAB), a quaternary ammonium salt utilized in various chemical and pharmaceutical applications. This document presents available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, outlines detailed experimental protocols for spectroscopic analysis, and includes a workflow diagram for logical process visualization.

Spectroscopic Data

The following sections summarize the available quantitative spectroscopic data for **Tributylbenzylammonium bromide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The ¹H NMR spectrum of **Tributylbenzylammonium bromide** provides characteristic signals corresponding to the protons of the benzyl and tributyl groups. The spectrum was reportedly recorded in deuterated chloroform (CDCl₃).[1]



Assignment	Chemical Shift (ppm)
Aromatic Protons (C ₆ H ₅)	7.50 - 7.45
Departie Dretere (CLL)	4.07
Benzylic Protons (CH ₂)	4.87
N-CH ₂ (Butyl)	3.34
- Con Z (Butyl)	
CH ₂ (Butyl)	1.80
CH ₂ (Butyl)	1.40
-	
CH₃ (Butyl)	0.99
-	
Table 1: ¹ H NMR chemical shifts of	
Tributylbenzylammonium bromide in CDCl3.[1]	

¹³C NMR Data

Specific experimental ¹³C NMR data for **Tributylbenzylammonium bromide** is not readily available in the public domain. However, based on the known chemical shifts of structurally similar compounds, such as other benzyltrialkylammonium halides, the following table presents the expected chemical shift ranges for the carbon atoms in **Tributylbenzylammonium bromide**.

Assignment	Expected Chemical Shift (ppm)
Quaternary Carbon (Aromatic)	130 - 135
CH (Aromatic)	125 - 135
Benzylic CH ₂	60 - 70
N-CH ₂ (Butyl)	55 - 65
CH ₂ (Butyl)	20 - 30
CH ₂ (Butyl)	15 - 25
CH₃ (Butyl)	10 - 15
Table 2: Expected ¹³ C NMR chemical shift ranges for Tributylbenzylammonium bromide.	



Infrared (IR) Spectroscopy

A specific, peer-reviewed IR spectrum with peak assignments for **Tributylbenzylammonium bromide** is not publicly available. The table below lists the expected characteristic absorption bands based on the functional groups present in the molecule.

Functional Group	Expected Absorption Range (cm ⁻¹)	Vibration Mode
C-H (Aromatic)	3000 - 3100	Stretching
C-H (Aliphatic)	2850 - 3000	Stretching
C=C (Aromatic)	1450 - 1600	Stretching
C-N	1000 - 1250	Stretching
C-H (Bend)	1350 - 1480	Bending
Table 3: Expected FT-IR absorption bands for Tributylbenzylammonium		

Mass Spectrometry (MS)

bromide.

The mass spectrometry data was obtained using Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF).[2] The precursor ion corresponds to the cationic portion of the molecule, [C19H34N]⁺.

Parameter	Value
Precursor m/z	276.2686
Adduct	[M] ⁺
Table 4: ESI-MS precursor ion data for Tributylbenzylammonium bromide.[2]	

The fragmentation of the precursor ion yields several characteristic product ions.



m/z	Relative Intensity
142.1594	999
91.0558	815
100.1129	669
184.2059	492
58.0707	222
Table 5: Major fragmentation peaks from MS/MS analysis of Tributylbenzylammonium bromide.[2]	

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented.

NMR Spectroscopy Protocol (¹H and ¹³C)

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of Tributylbenzylammonium bromide.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
 Chloroform-d, Methanol-d₄, or DMSO-d₆) in a clean, dry NMR tube.
 - Ensure the sample is fully dissolved; vortex or gently warm if necessary.
- Instrument Setup:
 - Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
 - Tune and shim the spectrometer to the specific solvent and probe.
 - Set the experiment parameters for ¹H NMR, including the number of scans (typically 8-16), relaxation delay, and acquisition time.



- For ¹³C NMR, a higher number of scans will be required due to the low natural abundance of the ¹³C isotope.
- Data Acquisition:
 - Acquire the ¹H NMR spectrum.
 - Acquire the proton-decoupled ¹³C NMR spectrum.
- Data Processing:
 - Apply Fourier transformation to the raw data.
 - Phase the resulting spectra.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
 - Integrate the peaks in the ¹H NMR spectrum.
 - Identify and list the chemical shifts of the peaks in both ¹H and ¹³C NMR spectra.

FT-IR Spectroscopy Protocol (KBr Pellet Method)

- Sample Preparation:
 - Place a small amount (1-2 mg) of Tributylbenzylammonium bromide into a clean, dry agate mortar.
 - Add approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).
 - Thoroughly grind the mixture with an agate pestle until a fine, homogeneous powder is obtained.
- Pellet Formation:
 - Transfer a portion of the powder into a pellet die.
 - Assemble the die and place it in a hydraulic press.



- Apply pressure (typically 8-10 tons) for several minutes to form a translucent pellet.
- Data Acquisition:
 - Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
 - Record a background spectrum of the empty sample compartment.
 - Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
- Data Processing:
 - Perform a background correction on the sample spectrum.
 - Identify and label the major absorption peaks.

Mass Spectrometry Protocol (LC-ESI-MS)

- Sample Preparation:
 - Prepare a stock solution of Tributylbenzylammonium bromide in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
 - Dilute the stock solution with the mobile phase to a final concentration of 1-10 μg/mL.
- Liquid Chromatography:
 - Use a suitable C18 reversed-phase column.
 - Set a flow rate and gradient appropriate for the separation of the analyte from any impurities. A typical mobile phase could be a gradient of water and acetonitrile with a small amount of formic acid to aid ionization.
- Mass Spectrometry:
 - Use an ESI source in positive ion mode.

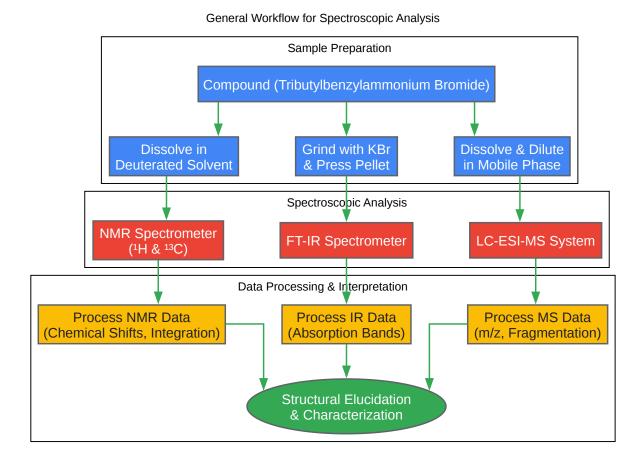


- Optimize the source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature.
- Acquire full scan mass spectra over an appropriate m/z range (e.g., 50-500 Da).
- For structural confirmation, perform tandem MS (MS/MS) by selecting the precursor ion (m/z 276.27) and applying collision-induced dissociation (CID) to generate fragment ions.
- Data Analysis:
 - Identify the [M]+ ion in the full scan spectrum.
 - Analyze the MS/MS spectrum to identify characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Tributylbenzylammonium bromide**.





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A flowchart illustrating the general workflow for spectroscopic analysis.

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- To cite this document: BenchChem. [Spectroscopic Analysis of Tributylbenzylammonium Bromide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1213391#spectroscopic-data-nmr-ir-ms-of-tributylbenzylammonium-bromide]

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